Tepotinib Hydrochloride
Overview
Description
Tepotinib hydrochloride is an oral tyrosine kinase inhibitor specifically targeting the MET receptor. It is primarily used for the treatment of metastatic non-small cell lung cancer (NSCLC) in patients exhibiting MET exon 14 skipping mutations . This compound was developed in collaboration between EMD Serono and the University of Texas M.D. Anderson Cancer Center .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tepotinib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the final product. The process involves large-scale synthesis, purification, and formulation into oral tablets. The exact industrial methods are proprietary and are designed to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tepotinib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of tepotinib .
Scientific Research Applications
Mechanism of Action
Tepotinib hydrochloride exerts its effects by inhibiting the MET receptor tyrosine kinase. This inhibition prevents the phosphorylation of MET and subsequent activation of downstream signaling pathways, which are involved in tumor cell proliferation, survival, and migration . By blocking these pathways, this compound effectively reduces tumor growth and spread .
Comparison with Similar Compounds
Similar Compounds
Capmatinib: Another MET inhibitor used for the treatment of NSCLC with MET exon 14 skipping mutations.
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets MET, among other receptors.
Uniqueness
Tepotinib hydrochloride is unique in its high selectivity for the MET receptor and its ability to be administered orally once daily . This provides a significant advantage in terms of patient compliance and ease of use compared to other similar compounds .
Properties
CAS No. |
1234780-14-3 |
---|---|
Molecular Formula |
C29H31ClN6O3 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2 |
InChI Key |
KZVOMLRKFJUTLK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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